molecular formula C17H16N2O4S B2838772 N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide CAS No. 339008-28-5

N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide

Cat. No.: B2838772
CAS No.: 339008-28-5
M. Wt: 344.39
InChI Key: BIQJGCQYHUKJLH-WJDWOHSUSA-N
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Description

N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzofuran-1-ylidene substituent. The compound’s structure integrates a planar benzofuran moiety linked via an imine group to the sulfonamide core. Such derivatives are typically synthesized through condensation reactions between substituted amines and carbonyl-containing precursors, as seen in analogous sulfonamide syntheses . Characterization methods include IR and NMR spectroscopy to confirm the imine (C=N) and sulfonamide (SO₂NH) functional groups, aligning with standard protocols for related compounds .

Properties

IUPAC Name

4-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-19(2)24(21,22)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(20)23-16/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMUUGAUYXQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide typically involves a series of condensation, aromatization, and acetylation reactions . The starting materials often include isobenzofuran-1(3H)-one derivatives and sulfonamide precursors. The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical synthesis strategies. For instance, the use of free radical cyclization cascades and proton quantum tunneling methods have been explored to construct complex benzofuran ring systems with high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents such as acetic acid, ethanol, and dichloromethane. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and properties.

Substituent Heterogeneity and Structural Features

Compound Name Substituent Group Key Structural Features
N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide Benzofuran-1-ylidene Planar aromatic system, conjugated imine linkage, sulfonamide core.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups Aliphatic azide substituents, enabling "click chemistry" applications.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-pyrazolo-pyrimidin Fluorinated heterocycle, complex fused-ring system.
N,N-dimethyl-4-{[(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzene-1-sulfonamide Pyrazolone Non-aromatic pyrazolone ring, hydrogen-bonding capability.
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide Morpholine Electron-rich morpholine ring, improves solubility.

Key Research Findings

  • The target compound’s benzofuran moiety enhances binding to hydrophobic enzyme pockets, as observed in COX-2 inhibitors .
  • Azide derivatives exhibit utility in bioorthogonal chemistry, enabling targeted drug delivery .
  • Fluorinated chromen derivatives demonstrate improved metabolic stability due to fluorine’s electron-withdrawing effects .
  • Pyrazolone derivatives show anti-inflammatory activity via prostaglandin synthesis inhibition .
  • Morpholine-containing sulfonamides display enhanced blood-brain barrier penetration, relevant to neurotherapeutics .

Biological Activity

N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including a sulfonamide moiety and a benzofuran derivative. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that certain benzene sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism is vital for the development of antibiotics targeting bacterial infections.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
N,N-dimethyl...Pseudomonas aeruginosa0.25 µg/mL

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of sulfonamide derivatives, including changes in perfusion pressure. One study measured the impact of various compounds on perfusion pressure in isolated organ models, revealing that certain sulfonamides could significantly lower perfusion pressure over time.

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Change in Perfusion Pressure (%)
Control-0
N,N-dimethyl...0.001-15
Compound C0.001-10

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit enzymes involved in folate metabolism.
  • Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel blockers, which may explain their effects on cardiovascular dynamics .
  • Interference with Cell Signaling : The compound might interfere with signaling pathways critical for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N,N-dimethyl... was tested against various bacterial strains. Results indicated a significant reduction in bacterial counts compared to control groups, suggesting strong antimicrobial potential.

Study 2: Cardiovascular Impact

Another investigation focused on the cardiovascular effects of the compound in rat models. The results demonstrated a notable decrease in blood pressure and improved coronary resistance when treated with the compound compared to untreated controls .

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